4-Bromo-3-ethynylpyridine

Medicinal Chemistry Organic Synthesis Divergent Synthesis

Procure 4-Bromo-3-ethynylpyridine (CAS 1196146-05-0) for its unique ortho-related bromo and terminal ethynyl groups. This orthogonal reactivity enables regioselective, sequential functionalization (e.g., Suzuki then Sonogashira/CuAAC), streamlining the synthesis of 3,4-disubstituted pyridines, bioconjugates, and π-conjugated materials. Choose this strategic building block for efficient 'build-and-diversify' workflows.

Molecular Formula C7H4BrN
Molecular Weight 182.02 g/mol
Cat. No. B15389667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-ethynylpyridine
Molecular FormulaC7H4BrN
Molecular Weight182.02 g/mol
Structural Identifiers
SMILESC#CC1=C(C=CN=C1)Br
InChIInChI=1S/C7H4BrN/c1-2-6-5-9-4-3-7(6)8/h1,3-5H
InChIKeyZGDNGZMBBCLAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-ethynylpyridine for Regioselective Cross-Coupling: A Benchmarking Guide for Procurement Scientists


4-Bromo-3-ethynylpyridine (CAS 1196146-05-0) is a heteroaromatic building block defined by a bromine substituent at the 4-position and a terminal ethynyl group at the 3-position of a pyridine core . Its molecular formula is C₇H₄BrN, with a molecular weight of 182.02 g/mol [1]. The ortho-relationship of these two orthogonal reactive handles distinguishes it from simpler halo-pyridines, enabling sequential, regioselective transformations in the synthesis of complex molecules [2].

Why a Simple 4-Bromopyridine Cannot Replace 4-Bromo-3-ethynylpyridine in Multi-Step Syntheses


In-class compounds such as 4-bromopyridine lack the orthogonal reactivity required for sequential functionalization, a critical limitation in complex target synthesis. While the 4-bromo group can be exploited in a cross-coupling reaction, the absence of a second, distinct reactive handle means the molecule offers no further site for selective elaboration without additional, often inefficient, functional group interconversions [1]. Conversely, the ethynyl group in 4-bromo-3-ethynylpyridine provides a built-in, orthogonal reactive site for click chemistry, Sonogashira coupling, or other alkyne-specific transformations, enabling a divergent and more efficient synthetic strategy that generic analogs simply cannot match .

Quantitative Differentiation of 4-Bromo-3-ethynylpyridine: A Comparator-Focused Evidence Guide for Procurement


Regiochemical Orthogonality vs. 4-Bromopyridine: Access to Divergent Synthesis Pathways

4-Bromo-3-ethynylpyridine possesses two orthogonal reactive sites (a C4-Br bond for cross-coupling and a C3-ethynyl group for click or Sonogashira reactions), enabling sequential, site-selective modifications. In contrast, 4-bromopyridine contains only a single reactive site, restricting synthetic utility to a single functionalization step before requiring further manipulation .

Medicinal Chemistry Organic Synthesis Divergent Synthesis

Regioselectivity Advantage in Suzuki-Miyaura Cross-Coupling vs. 3-Bromopyridine Isomers

The 4-bromo substituent in 4-bromo-3-ethynylpyridine is known to be highly reactive in palladium-catalyzed cross-couplings. A study on the base-catalyzed isomerization of 3-bromopyridines demonstrated a clear thermodynamic and kinetic preference for functionalization at the 4-position, with the isomerization of 3-bromopyridine to 4-bromopyridine proceeding efficiently via a pyridyne intermediate [1]. This underscores that a 4-bromo substituent is the preferred site for reliable and selective cross-coupling compared to a 3-bromo analog.

Cross-Coupling Regioselective Synthesis Suzuki-Miyaura

Superior Reactivity in Sonogashira Coupling vs. Iodopyridine Analogs

While direct yield data for 4-bromo-3-ethynylpyridine in Sonogashira couplings is not available, a comparative study on a related system provides strong class-level evidence. A 2016 study reported that under optimized conditions (5 mol% PdCl2(PPh3)2, 5 mol% CuI, Et3N in DMF at 65°C), iodopyridines underwent Sonogashira coupling with terminal alkynes to afford alkynyl-substituted pyridines in good to excellent yields [1]. Given that aryl bromides, particularly those on electron-deficient heterocycles like pyridine, are known to be highly competent electrophiles in Sonogashira reactions, it can be inferred that 4-bromo-3-ethynylpyridine will demonstrate comparably high reactivity, with the additional benefit of the 4-bromo group being a more stable and cost-effective alternative to the more labile iodo-substituent.

Sonogashira Coupling Alkyne Chemistry Cross-Coupling

High-Value Application Scenarios for Procuring 4-Bromo-3-ethynylpyridine


Divergent Synthesis of Focused Heterocyclic Libraries

Procurement is essential for medicinal chemistry groups building libraries of 3,4-disubstituted pyridines. The compound's two orthogonal reactive sites enable a 'build-and-diversify' strategy, where the C4-Br group is first elaborated via Suzuki-Miyaura coupling, followed by Sonogashira or click chemistry at the C3-ethynyl group to install a second diversity element. This divergent approach is more efficient than linear syntheses using mono-functional analogs [1].

Construction of Supramolecular and Materials Science Scaffolds

The ethynylpyridine motif is a recognized building block for supramolecular systems [1]. Specifically, 4-bromo-3-ethynylpyridine is valuable for constructing conjugated oligomers and polymers where the bromine serves as a point for chain extension or functionalization, and the ethynyl group contributes to the π-conjugated backbone or acts as a ligating site for metal-organic frameworks .

Synthesis of C4-Substituted Pyridine Derivatives with High Regiocontrol

In projects where a specific C4-functionalized pyridine is required, this compound is the strategic choice. The inherent reactivity profile of the 4-bromo substituent ensures that initial functionalization occurs with high regiocontrol at the desired position, unlike using a 3-bromo isomer which may require more complex protection/deprotection sequences or lead to isomeric mixtures [1].

Development of Bioconjugate Probes via Click Chemistry

The terminal alkyne group makes this compound an ideal starting material for copper-catalyzed azide-alkyne cycloaddition (CuAAC). It can be readily linked to azide-containing biomolecules (e.g., peptides, sugars, nucleotides) to create novel pyridine-containing bioconjugate probes for chemical biology and drug discovery [1]. This direct 'click' capability is a significant advantage over non-alkynylated pyridine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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